molecular formula C18H16O8 B3039134 Isothymonin CAS No. 99615-01-7

Isothymonin

Cat. No.: B3039134
CAS No.: 99615-01-7
M. Wt: 360.3 g/mol
InChI Key: CSDGLNFYKPCMSZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Isothymonin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage within cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase, thereby exhibiting anti-inflammatory properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting cell proliferation. It also modulates the expression of genes involved in cell cycle regulation, such as p53 and Bcl-2 . Furthermore, this compound enhances cellular metabolism by increasing the activity of key metabolic enzymes, leading to improved energy production and reduced oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as proteins and enzymes, altering their activity and function. For instance, it binds to the active site of cyclooxygenase, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . This compound also modulates gene expression by interacting with transcription factors and influencing their binding to DNA, thereby regulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its bioactivity. Long-term studies have shown that this compound maintains its antioxidant and anti-inflammatory properties for several weeks, but its efficacy may decrease over time due to degradation . Additionally, prolonged exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau at a certain dosage, and further increases in dosage do not result in additional benefits . It is crucial to determine the optimal dosage of this compound to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It has been shown to modulate the activity of enzymes involved in the detoxification of reactive oxygen species, such as glutathione peroxidase and glutathione reductase . This compound also affects metabolic flux by influencing the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide phosphate . These interactions contribute to the overall metabolic balance within cells and tissues.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to interact with membrane transporters, such as organic anion-transporting polypeptides, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, this compound can be targeted to the mitochondria through mitochondrial targeting sequences, where it exerts its antioxidant effects by scavenging reactive oxygen species . The subcellular localization of this compound is essential for its proper functioning and therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isothymonin can be synthesized from 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7,8-dimethoxy-4H-1-benzopyran-4-one. The reaction involves the use of hydrogen chloride in methanol and water at 100°C for 4 hours .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Isothymonin undergoes various chemical reactions, including oxidation and substitution reactions .

Common Reagents and Conditions:

    Oxidation: this compound can react with oxidizing agents to form oxides. Common oxidizing agents include oxygen and hydrogen peroxide.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted flavones.

Comparison with Similar Compounds

  • Cirsimaritin
  • Isothymusin
  • Apigenin
  • Luteolin

Isothymonin stands out for its potential therapeutic benefits and its presence in widely used medicinal plants like tulsi.

Properties

IUPAC Name

5,8-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)11-7-10(20)13-14(21)17(24-2)18(25-3)15(22)16(13)26-11/h4-7,19,21-22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDGLNFYKPCMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)O)OC)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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